Cas no 38675-91-1 (4-(3-fluorophenyl)but-3-en-2-one)

4-(3-Fluorophenyl)but-3-en-2-one is a fluorinated aromatic enone compound characterized by its α,β-unsaturated ketone structure with a 3-fluorophenyl substituent. This chemical serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty materials. The presence of the fluorine atom enhances its reactivity and selectivity in cross-coupling reactions, Michael additions, and cyclization processes. Its conjugated system allows for applications in photochemistry and as a building block for more complex fluorinated derivatives. The compound’s well-defined structure and stability under controlled conditions make it suitable for research and industrial-scale synthetic applications requiring precise functionalization.
4-(3-fluorophenyl)but-3-en-2-one structure
38675-91-1 structure
Product Name:4-(3-fluorophenyl)but-3-en-2-one
CAS No:38675-91-1
MF:C10H9FO
MW:164.176266431808
CID:1490650
PubChem ID:23269545
Update Time:2025-10-31

4-(3-fluorophenyl)but-3-en-2-one Chemical and Physical Properties

Names and Identifiers

    • 3-Buten-2-one, 4-(3-fluorophenyl)-, (3E)-
    • 4-(3-fluorophenyl)but-3-en-2-one
    • 3-Buten-2-one,4-(3-fluorophenyl)-
    • HMPIVEBXKYNVET-AATRIKPKSA-N
    • 38675-91-1
    • AKOS013590194
    • DTXSID50876252
    • CHEMBL73146
    • SCHEMBL455051
    • 2481-53-0
    • SCHEMBL455052
    • EN300-1846749
    • (E)-4-(3-fluorophenyl)but-3-en-2-one
    • Inchi: 1S/C10H9FO/c1-8(12)5-6-9-3-2-4-10(11)7-9/h2-7H,1H3/b6-5+
    • InChI Key: HMPIVEBXKYNVET-AATRIKPKSA-N
    • SMILES: FC1=CC=CC(/C=C/C(C)=O)=C1

Computed Properties

  • Exact Mass: 164.06377
  • Monoisotopic Mass: 164.063743068g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 186
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • PSA: 17.07

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Additional information on 4-(3-fluorophenyl)but-3-en-2-one

Recent Advances in the Study of 4-(3-Fluorophenyl)but-3-en-2-one (CAS: 38675-91-1) in Chemical Biology and Pharmaceutical Research

The compound 4-(3-fluorophenyl)but-3-en-2-one (CAS: 38675-91-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This α,β-unsaturated ketone derivative, characterized by its fluorinated phenyl ring, exhibits unique physicochemical properties that make it a valuable scaffold for designing bioactive molecules. Recent studies have explored its potential as a key intermediate in synthesizing novel therapeutic agents, particularly in the areas of anti-inflammatory, anticancer, and antimicrobial drug development.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 4-(3-fluorophenyl)but-3-en-2-one serves as a crucial building block for developing potent kinase inhibitors. The researchers utilized this compound to synthesize a series of pyrazole derivatives, which showed remarkable selectivity against cyclin-dependent kinases (CDKs). Molecular docking studies revealed that the fluorophenyl moiety enhances binding affinity to the ATP-binding pocket of CDK2, suggesting its potential in targeted cancer therapies. The study reported IC50 values in the nanomolar range for several derivatives, highlighting the compound's pharmaceutical relevance.

In antimicrobial research, a team from the University of Cambridge recently (2024) investigated the structure-activity relationship of 4-(3-fluorophenyl)but-3-en-2-one derivatives against multidrug-resistant bacterial strains. Their findings, published in Bioorganic & Medicinal Chemistry Letters, indicated that specific modifications to the enone system significantly improved antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The fluorinated analog exhibited a 16-fold increase in potency compared to non-fluorinated counterparts, attributed to enhanced membrane permeability and target engagement.

From a synthetic chemistry perspective, novel catalytic approaches for the efficient production of 4-(3-fluorophenyl)but-3-en-2-one have been developed. A 2023 ACS Catalysis paper described a palladium-catalyzed carbonylative coupling method that achieves yields exceeding 85% with excellent regioselectivity. This advancement addresses previous challenges in large-scale synthesis, making the compound more accessible for pharmaceutical applications. The optimized protocol employs mild reaction conditions and demonstrates good functional group tolerance, representing a significant improvement over traditional Claisen-Schmidt condensation methods.

Pharmacokinetic studies of 4-(3-fluorophenyl)but-3-en-2-one derivatives have also progressed considerably. Recent in vivo investigations reported in European Journal of Pharmaceutical Sciences (2024) revealed favorable absorption and distribution profiles for several lead compounds. The fluorophenyl group was found to enhance metabolic stability, with plasma half-lives extending beyond 8 hours in rodent models. These findings support the compound's potential as a privileged structure in CNS drug development, where blood-brain barrier penetration is often challenging.

Looking forward, the unique properties of 4-(3-fluorophenyl)but-3-en-2-one continue to inspire innovative research directions. Current investigations focus on its application in PROTAC (proteolysis targeting chimera) technology and as a warhead in covalent inhibitor design. The compound's versatility, combined with recent synthetic and analytical advancements, positions it as a promising candidate for addressing unmet medical needs across multiple therapeutic areas.

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